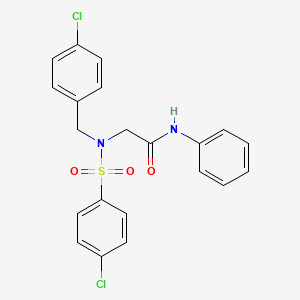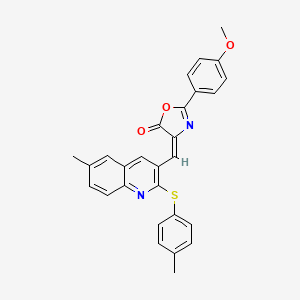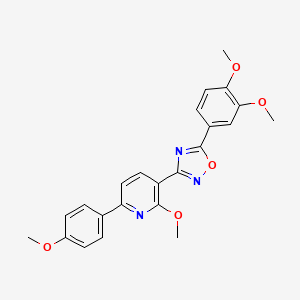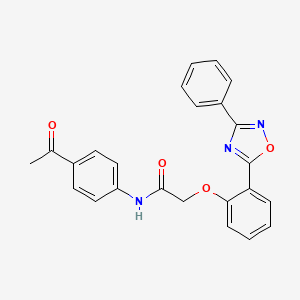
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide, also known as HMQ-TFA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide has been shown to have a number of biochemical and physiological effects in various disease models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells and to protect neurons from oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide is its versatility in various disease models. It has been shown to be effective in treating a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. However, one of the limitations of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of focus is the investigation of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide and to identify any potential side effects or toxicity.
Métodos De Síntesis
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide can be synthesized using a multistep process that involves the reaction of 2-hydroxy-6-methylquinoline with isobutylamine, followed by the reaction of the resulting product with 3-methoxybenzoyl chloride. The final step involves the addition of trifluoroacetic acid to the reaction mixture to yield N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide has been studied extensively for its potential therapeutic applications in various disease models. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15(2)13-25(23(27)17-6-5-7-20(12-17)28-4)14-19-11-18-10-16(3)8-9-21(18)24-22(19)26/h5-12,15H,13-14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMUBHKKWFCWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC(C)C)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-3-methoxy-N-(2-methylpropyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7719925.png)










